molecular formula C13H13N3O2 B12121340 Methyl 6-((4-aminophenyl)amino)nicotinate

Methyl 6-((4-aminophenyl)amino)nicotinate

Cat. No.: B12121340
M. Wt: 243.26 g/mol
InChI Key: ZOACLJACAFLJIQ-UHFFFAOYSA-N
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Description

    Methyl 6-((4-aminophenyl)amino)nicotinate: is a chemical compound with the molecular formula CHNO.

  • It belongs to the class of nicotinic acid derivatives and contains both an amino group and an ester functional group.
  • The compound’s structure consists of a nicotinic acid (pyridine-3-carboxylic acid) core with an additional amino group and a methyl ester substituent.
  • Its systematic name reflects the position of the amino group (6) and the substituent (methyl) on the nicotinic acid ring.
  • Preparation Methods

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  • Chemical Reactions Analysis

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  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

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  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    Methyl 6-((4-aminophenyl)amino)nicotinate, a derivative of nicotinic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a nicotinic acid core, an amino group, and a methyl ester substituent. Its molecular formula is C13H13N3O2C_{13}H_{13}N_{3}O_{2}, and the specific arrangement of these functional groups suggests various interactions with biological targets.

    Chemical Structure and Properties

    The systematic name of the compound indicates the positions of the functional groups, which are crucial for its biological activity. The presence of an amino group at the 6-position of the nicotinic acid ring enhances its potential for receptor binding and enzymatic interactions.

    Biological Activities

    Research indicates that this compound exhibits several biological activities:

    • Antioxidant Activity : Preliminary studies suggest that compounds similar to this compound possess antioxidant properties. For instance, derivatives of 4-aminodiphenylamino have shown significant antioxidant capacity, which is essential in combating oxidative stress in biological systems .
    • Antimicrobial Effects : Some derivatives have demonstrated antimicrobial and antibiofilm activities against various bacterial strains. This suggests that this compound may also exhibit similar properties, making it a candidate for further exploration in treating infections .

    Case Studies and Research Findings

    • Antitumor Activity : In related studies focusing on compounds with similar structural features, certain derivatives were identified as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML). These compounds showed significant inhibitory effects on FLT3 mutations, indicating that this compound could potentially have applications in cancer therapy .
    • Binding Interactions : Investigations into the binding affinities of similar compounds to various biological receptors have highlighted their potential therapeutic roles. The structural characteristics of this compound suggest it could interact favorably with key receptors involved in disease pathways.

    Research Findings Summary Table

    Study Focus Findings Reference
    Antioxidant ActivitySignificant antioxidant capacity observed in related compounds
    Antimicrobial EffectsDemonstrated antimicrobial and antibiofilm activities
    Antitumor ActivityPotent inhibition of FLT3 mutations; potential use in AML treatment
    Binding InteractionsFavorable interactions with biological receptors suggested

    Properties

    Molecular Formula

    C13H13N3O2

    Molecular Weight

    243.26 g/mol

    IUPAC Name

    methyl 6-(4-aminoanilino)pyridine-3-carboxylate

    InChI

    InChI=1S/C13H13N3O2/c1-18-13(17)9-2-7-12(15-8-9)16-11-5-3-10(14)4-6-11/h2-8H,14H2,1H3,(H,15,16)

    InChI Key

    ZOACLJACAFLJIQ-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CN=C(C=C1)NC2=CC=C(C=C2)N

    Origin of Product

    United States

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